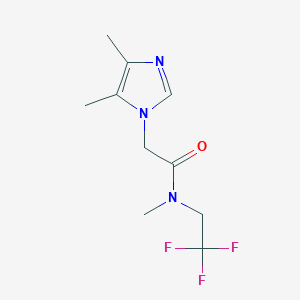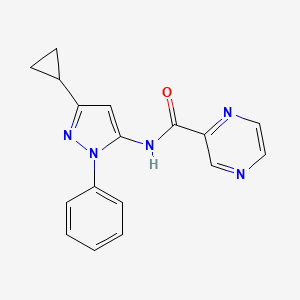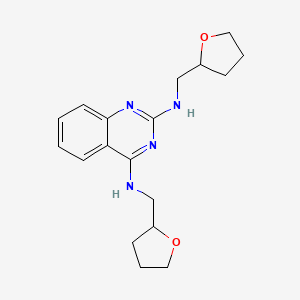![molecular formula C17H21N3O2 B7553555 [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a quinoline ring and a piperazine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone exhibits various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and viral cells. The compound has also been shown to induce cell death in cancer cells. Additionally, it has been found to have antioxidant properties and may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone in lab experiments is its potential applications in drug development. The compound has been found to exhibit various properties that may be useful in the development of new drugs. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic to certain cells at high concentrations.
Orientations Futures
There are several future directions for research on [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone. One area of research could focus on the development of new drugs based on the compound. Another area of research could focus on understanding the mechanism of action of the compound and its potential applications in the treatment of various diseases. Additionally, research could be conducted to determine the safety and toxicity of the compound at various concentrations.
Méthodes De Synthèse
The synthesis of [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone has been accomplished using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(2-hydroxypropyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 8-hydroxyquinoline to yield the final product.
Applications De Recherche Scientifique
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone has been studied extensively for its potential applications in drug development. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(21)12-19-8-10-20(11-9-19)17(22)15-4-2-6-16-14(15)5-3-7-18-16/h2-7,13,21H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNPROBHQTUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=C3C=CC=NC3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)


![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)


![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)